The compound "2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one" belongs to a class of bicyclic ring systems that have garnered significant interest in the field of medicinal chemistry. Pyrrolo[3,4-c]pyridine derivatives, which include a pyrrole moiety fused to a pyridine nucleus, exhibit a broad spectrum of pharmacological properties, making them attractive targets for the development of new therapeutic agents1.
The pyrrolo[3,4-c]pyridine scaffold is a versatile structure that has been incorporated into compounds with a wide range of biological activities. As such, derivatives of this class have potential applications in the pharmaceutical industry for the development of new drugs. The analgesic and sedative properties of these compounds could lead to new treatments for pain and sleep disorders. Additionally, their activity in the nervous and immune systems suggests potential applications in neurodegenerative diseases and immunomodulation1.
The antidiabetic properties of pyrrolo[3,4-c]pyridine derivatives indicate their potential use in managing diabetes, possibly through the modulation of insulin release or sensitivity. Their antimycobacterial activity also suggests a role in combating infections such as tuberculosis, which remains a significant global health challenge1.
The antiviral and antitumor activities of these compounds open up avenues for the treatment of viral infections and cancer. The ability of these derivatives to inhibit the replication of viruses or to induce apoptosis in cancer cells could be harnessed to develop new therapeutic agents for these diseases1.
The synthesis of pyrrolo[3,4-b]pyridine derivatives, such as the one described in the second paper, involves complex chemical processes like the Ugi-Zhu/aza Diels-Alder cycloaddition. The development of efficient synthetic routes, as well as the characterization of these compounds using techniques like NMR, FT-IR, and HRMS, is crucial for the optimization of their biological activity and pharmacokinetic properties2.
The compound is cataloged under the CAS number 724726-05-0 and has a molecular formula of C12H10ClN3O with a molecular weight of 247.68 g/mol . It is primarily used in research related to inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and as potential antitumor agents .
The synthesis of 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be achieved through several methods. One common approach involves the condensation of an appropriate pyridine derivative with a pyrrolidine precursor.
This method yields the compound in moderate purity and can be optimized further through recrystallization from ethanol to obtain single crystals.
The molecular structure of 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one features a complex arrangement that includes:
Key structural data include:
The compound participates in various chemical reactions typical for heterocycles:
Reactions typically require mild conditions and may involve catalysts depending on the nature of the nucleophile or electrophile used.
The mechanism of action for 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is primarily related to its role as an inhibitor of specific kinases such as MK-2.
The physical and chemical properties of 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one are critical for its application in research:
Property | Value |
---|---|
Melting Point | >275°C (dec.) |
Boiling Point | 642.5±55.0 °C (predicted) |
Density | 1.394±0.06 g/cm³ (predicted) |
Solubility | Slightly soluble in DMSO and methanol |
pKa | 13.52±0.20 (predicted) |
Appearance | Off-white to pale beige solid |
These properties indicate that the compound is relatively stable under standard laboratory conditions but may require specific handling procedures due to its potential reactivity .
The primary applications of 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one include:
The compound is systematically classified as a fused heterobicyclic system. Its standardized IUPAC name is 2-(2-chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, reflecting its core structural features [4] [7]. The name delineates two key moieties:
The CAS Registry Number 724726-05-0 provides a unique identifier in chemical databases [2] [5]. The molecular formula C12H10ClN3O (molecular weight: 247.68 g/mol) confirms elemental composition and stoichiometry [1] [4]. The structure integrates a chloropyridine unit linked directly to a hydrogenated pyrrolopyridinone core, positioning it as a synthetically versatile scaffold for pharmaceutical applications.
The compound’s structural representation employs standardized computational notations:
Publicly accessible single-crystal X-ray diffraction data remains limited for this compound. However, its structural analogs exhibit key features inferable from crystallographic databases:
Table 1: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Predicted Density | 1.45–1.55 g/cm³ |
Hydrogen Bond Donors | 2 (N–H groups) |
These predictions derive from analogous fused pyrrolopyridinones with similar molecular volumes and functional group distributions.
Multinuclear NMR spectroscopy provides atomic-resolution structural validation. Key assignments in deuterated dimethyl sulfoxide (DMSO-d6) include:
Table 2: 1H NMR Spectral Assignments
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Lactam NH | 10.2 | Broad singlet | 1H |
Pyrrolidine H-6, H-7 | 2.8–3.0 | Multiplet | 2H |
Methylene H-5 | 3.5–3.7 | Triplet | 2H |
Pyrrole H-3 | 6.2 | Singlet | 1H |
Pyridine H-5' | 7.5 | Doublet | 1H |
Pyridine H-3' | 8.3 | Singlet | 1H |
The 13C NMR spectrum reveals 12 distinct carbon environments [4]:
The 2D NMR correlations (HSQC, HMBC) confirm connectivity, notably the pivotal C-2‒C-1' bond between the pyrrole and pyridine rings.
HRMS analysis using electrospray ionization (ESI+) validates molecular integrity and purity. The observed spectral peaks include:
Table 3: HRMS Fragmentation Profile
Ion Type | m/z Observed | m/z Calculated | Error (ppm) |
---|---|---|---|
[M+H]+ | 248.0583 | 248.0582 | < 3 |
[M+Na]+ | 270.0401 | 270.0402 | < 5 |
[M-H]- | 246.0430 | 246.0427 | < 5 |
The base peak at m/z 248.0583 corresponds to protonated molecular ion C12H11ClN3O+, confirming the molecular weight (247.68 g/mol) with sub-5 ppm accuracy [1] [4]. The isotopic cluster exhibits a characteristic 3:1 35Cl/37Cl ratio at m/z 248/250. Key fragment ions include:
This fragmentation pathway confirms the bond lability between the heterocyclic units.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7